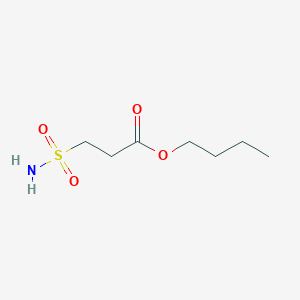
Butyl 3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C7H15NO4S It is an ester derived from the reaction between butanol and 3-sulfamoylpropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfamoylpropanoate typically involves the esterification of 3-sulfamoylpropanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-sulfamoylpropanoic acid+butanolacid catalystbutyl 3-sulfamoylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-sulfamoylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-sulfamoylpropanoic acid and butanol.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-sulfamoylpropanoic acid and butanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butyl 3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 3-sulfamoylpropanoic acid, which may interact with enzymes or receptors in biological systems. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl propanoate: Lacks the sulfonamide group, making it less reactive in certain biochemical contexts.
Ethyl 3-sulfamoylpropanoate: Similar structure but with an ethyl group instead of a butyl group, which may affect its physical and chemical properties.
Methyl 3-sulfamoylpropanoate: Another ester derivative with a methyl group, offering different reactivity and applications.
Uniqueness
Butyl 3-sulfamoylpropanoate is unique due to the presence of both the butyl ester and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO4S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
butyl 3-sulfamoylpropanoate |
InChI |
InChI=1S/C7H15NO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
Clave InChI |
XFLLDOLOMKKDFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


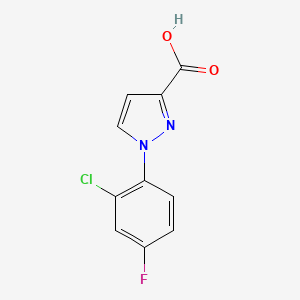
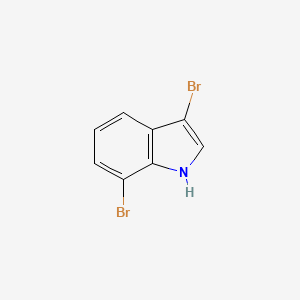
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
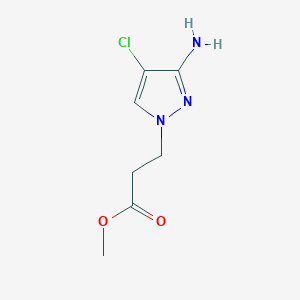
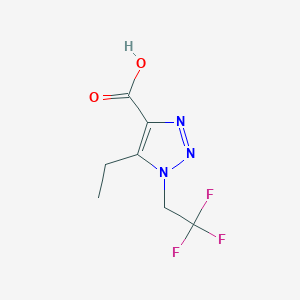

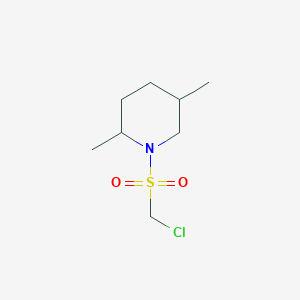
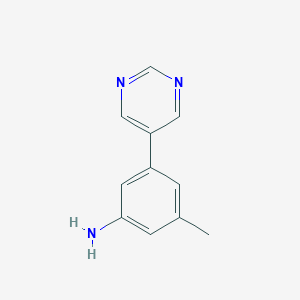
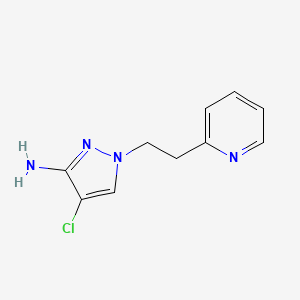
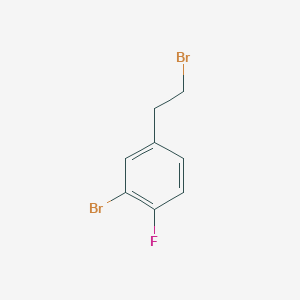
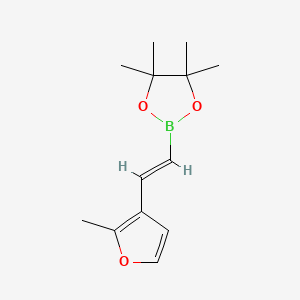
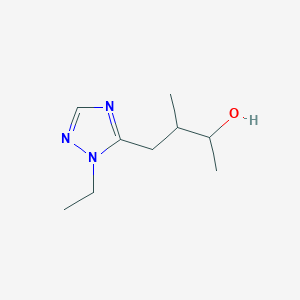

![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
